2,2,3,3-Tetramethylcyclopropanecarboxamide
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxamide is a chemical compound known for its unique structural features and versatile applications. It is derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is an inactive cyclopropyl analog of valproic acid, a major antiepileptic drug
Mechanism of Action
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCA) is a versatile intermediate for the synthesis of a wide variety of pharmaceutically important compounds . .
Mode of Action
It’s known that tmca can be converted into various amide and amine derivatives . These derivatives could interact with their respective targets, leading to different biochemical changes.
Biochemical Pathways
Tmca and its derivatives play a crucial role in the synthesis of various pharmaceutical compounds , suggesting that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The synthesis of tmca involves the treatment of tmca in n,n-dimethylacetamide (dmac) with thionyl chloride and stoichiometric amounts of reactant amines . This suggests that the compound’s bioavailability could be influenced by these synthesis conditions.
Result of Action
Given its role as an intermediate in the synthesis of various pharmaceutical compounds , it can be inferred that the effects of its action would vary depending on the specific derivative and its respective target.
Action Environment
The synthesis of tmca involves specific reaction conditions, such as low temperature and the use of certain reagents . These factors could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2,2,3,3-Tetramethylcyclopropanecarboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylases, which are enzymes involved in the regulation of gene expression . This inhibition can lead to changes in the acetylation status of histones, thereby affecting chromatin structure and gene transcription. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, it has been observed to induce cytotoxicity by disrupting cellular metabolism and promoting apoptosis . This compound can also affect cell signaling pathways, leading to alterations in gene expression and cellular responses. In normal cells, this compound may influence cellular metabolism and energy production, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as histone deacetylases, leading to their inhibition . This binding interaction results in changes in the acetylation status of histones, which in turn affects gene expression. Additionally, this compound can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways. These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s interactions with specific enzymes, such as histone deacetylases, play a crucial role in its metabolic effects. These interactions can lead to changes in the activity of metabolic pathways, affecting energy production and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. For example, its distribution to specific cellular compartments may enhance its interactions with target biomolecules, leading to more pronounced biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, can enhance its interactions with histone deacetylases and other nuclear proteins, affecting gene expression and chromatin structure. Similarly, its presence in the cytoplasm can influence metabolic pathways and cellular signaling processes.
Preparation Methods
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with suitable amines. One efficient method involves treating the acid in N,N-dimethylacetamide (DMAC) with thionyl chloride and stoichiometric amounts of reactant amines . This one-pot procedure is advantageous due to its mild reaction conditions and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
2,2,3,3-Tetramethylcyclopropanecarboxamide undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although specific oxidation reactions of this compound are less documented, it is plausible that it can undergo oxidation under strong oxidizing conditions.
The major products formed from these reactions include various amine derivatives, which are valuable intermediates for the synthesis of pharmaceutically important compounds .
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.
Industry: The compound’s derivatives are employed in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxamide can be compared with other similar compounds, such as:
Valproic Acid: A major antiepileptic drug with a similar cyclopropyl structure but different pharmacological properties.
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound from which the amide is derived.
a-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide: An a-halo derivative with distinct pharmacodynamic and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features and the resulting versatility in various applications.
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-53-7 | |
Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of TMCD over the current leading antiepileptic drug, valproic acid (VPA)?
A: While VPA is effective in treating various forms of epilepsy, it carries a risk of serious side effects like hepatotoxicity and teratogenicity [, , ]. TMCD and several of its derivatives have demonstrated superior anticonvulsant potency compared to VPA in animal models, while also exhibiting a significantly reduced teratogenic profile [, , , ]. This suggests that TMCD and its derivatives could potentially offer a safer and more effective treatment option for epilepsy.
Q2: How does the structure of TMCD relate to its anticonvulsant activity?
A: TMCD is a cyclic analogue of VPA []. Research suggests that incorporating a tetramethylcyclopropyl moiety into the structure, particularly in amide derivatives, significantly enhances anticonvulsant activity [, ]. Further modifications, such as the introduction of α-halo substituents, have been shown to further increase potency []. For example, α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) exhibited a 120-fold increase in potency compared to VPA in the rat subcutaneous metrazol (scMet) test [].
Q3: Has TMCD demonstrated efficacy in any specific animal models of epilepsy?
A: Yes, in addition to standard seizure tests like the maximal electroshock (MES) and scMet tests, TMCD and its derivatives have shown promising results in more specific models. For instance, α-F-TMCD effectively suppressed seizures in the 6 Hz psychomotor mouse model, the hippocampal-kindled rat model, and the pilocarpine-induced status epilepticus rat model []. These findings highlight the potential of TMCD derivatives as broad-spectrum antiepileptic agents.
Q4: Are there any derivatives of TMCD that show particular promise as drug candidates?
A4: Research highlights several promising TMCD derivatives:
- α-F-TMCD: Shows significantly increased potency compared to VPA and a favorable safety profile in preclinical studies [].
- N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (N-methoxy-TMCD): Exhibits potent anticonvulsant activity with reduced teratogenicity compared to VPA [].
- 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMC-urea): Demonstrates potent anticonvulsant activity and a wider safety margin compared to VPA [, ].
Q5: Beyond anticonvulsant activity, have any other potential therapeutic applications been explored for TMCD derivatives?
A: Research indicates that some TMCD derivatives, such as VCD and DID, may hold potential for treating neuropathic pain []. They demonstrated potent antiallodynic effects in the rat spinal nerve ligation (SNL) model, with efficacy comparable to gabapentin, a leading drug for neuropathic pain management [].
Q6: What are the next steps in the development of TMCD and its derivatives as potential therapeutics?
A6: While preclinical studies have shown promise, further research is crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.